molecular formula C18H25NO3 B14486852 aziridine;3-[(2E,4Z,6E)-5-methylocta-2,4,6-trien-4-yl]-4-[(E)-prop-1-enyl]oxolane-2,5-dione CAS No. 64162-11-4

aziridine;3-[(2E,4Z,6E)-5-methylocta-2,4,6-trien-4-yl]-4-[(E)-prop-1-enyl]oxolane-2,5-dione

Cat. No.: B14486852
CAS No.: 64162-11-4
M. Wt: 303.4 g/mol
InChI Key: VATXQTSDEUYMKF-RWZOWGHDSA-N
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Description

2,5-Furandione, dihydro-3-(tetrapropenyl)-, polymer with aziridine is a complex chemical compound known for its unique structure and properties. This compound is a polymer formed from the reaction between 2,5-Furandione, dihydro-3-(tetrapropenyl)- and aziridine. It is used in various industrial applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Furandione, dihydro-3-(tetrapropenyl)-, polymer with aziridine typically involves the polymerization of 2,5-Furandione, dihydro-3-(tetrapropenyl)- with aziridine under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the polymerization process. The reaction conditions, such as temperature and pressure, are carefully monitored to ensure the desired polymer structure is obtained.

Industrial Production Methods

In industrial settings, the production of this polymer involves large-scale polymerization reactors where the monomers are mixed and reacted under optimized conditions. The process is designed to maximize yield and ensure the consistency of the polymer properties. Quality control measures are implemented to monitor the molecular weight distribution and other critical parameters of the polymer.

Chemical Reactions Analysis

Types of Reactions

2,5-Furandione, dihydro-3-(tetrapropenyl)-, polymer with aziridine undergoes various chemical reactions, including:

    Oxidation: The polymer can be oxidized under specific conditions to introduce functional groups.

    Reduction: Reduction reactions can modify the polymer’s properties by altering its chemical structure.

    Substitution: The polymer can undergo substitution reactions where certain atoms or groups are replaced with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, including temperature, solvent, and pH, are optimized based on the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may introduce hydroxyl or carbonyl groups, while substitution reactions can result in the incorporation of different functional groups into the polymer chain.

Scientific Research Applications

2,5-Furandione, dihydro-3-(tetrapropenyl)-, polymer with aziridine has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor for synthesizing other complex polymers and materials.

    Biology: The polymer’s biocompatibility makes it suitable for use in biomedical applications, such as drug delivery systems.

    Medicine: Research is ongoing to explore its potential in developing new therapeutic agents and medical devices.

    Industry: The polymer’s stability and reactivity make it valuable in coatings, adhesives, and other industrial applications.

Mechanism of Action

The mechanism by which 2,5-Furandione, dihydro-3-(tetrapropenyl)-, polymer with aziridine exerts its effects involves interactions with various molecular targets. The polymer can form stable complexes with other molecules, influencing their reactivity and stability. The pathways involved in these interactions are complex and depend on the specific application and conditions.

Comparison with Similar Compounds

Similar Compounds

    Tetrapropenylsuccinic anhydride: This compound is similar in structure and reactivity but lacks the polymeric nature of 2,5-Furandione, dihydro-3-(tetrapropenyl)-, polymer with aziridine.

    Dodecenylsuccinic anhydride: Another similar compound used in industrial applications, but with different chain lengths and properties.

Uniqueness

The uniqueness of 2,5-Furandione, dihydro-3-(tetrapropenyl)-, polymer with aziridine lies in its polymeric structure, which imparts distinct physical and chemical properties. Its ability to undergo various chemical reactions and form stable complexes makes it versatile for multiple applications.

Properties

CAS No.

64162-11-4

Molecular Formula

C18H25NO3

Molecular Weight

303.4 g/mol

IUPAC Name

aziridine;3-[(2E,4Z,6E)-5-methylocta-2,4,6-trien-4-yl]-4-[(E)-prop-1-enyl]oxolane-2,5-dione

InChI

InChI=1S/C16H20O3.C2H5N/c1-5-8-11(4)12(9-6-2)14-13(10-7-3)15(17)19-16(14)18;1-2-3-1/h5-10,13-14H,1-4H3;3H,1-2H2/b8-5+,9-6+,10-7+,12-11-;

InChI Key

VATXQTSDEUYMKF-RWZOWGHDSA-N

Isomeric SMILES

C/C=C/C1C(C(=O)OC1=O)/C(=C(/C)\C=C\C)/C=C/C.C1CN1

Canonical SMILES

CC=CC1C(C(=O)OC1=O)C(=C(C)C=CC)C=CC.C1CN1

Related CAS

64162-11-4

Origin of Product

United States

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